

Demethyleneberberine Chloride: A Preclinical Contender Against Standard-of-Care Therapies

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Compound of Interest

Compound Name: *Demethyleneberberine chloride*

Cat. No.: *B15620807*

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Demethyleneberberine chloride (DMB), a natural mitochondria-targeted antioxidant derived from the traditional Chinese medicine Cortex Phellodendri, is emerging as a promising therapeutic candidate across a spectrum of inflammatory and neoplastic diseases. As a metabolite of Berberine, DMB exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comprehensive comparison of the preclinical data for **Demethyleneberberine chloride** against current standard-of-care drugs in key therapeutic areas: Inflammatory Bowel Disease (IBD), Non-Alcoholic Fatty Liver Disease (NAFLD), Alcoholic Liver Disease (ALD), and Non-Small Cell Lung Cancer (NSCLC).

Currently, research on **Demethyleneberberine chloride** is in the preclinical phase, with no registered human clinical trials to date. The following comparisons are based on in vitro and in vivo animal studies of DMB, juxtaposed with the established clinical efficacy of standard-of-care treatments. Additionally, due to the close metabolic relationship, relevant comparative data for its parent compound, Berberine, is included to provide a broader context.

Inflammatory Bowel Disease (IBD)

Standard-of-Care: Treatment for IBD, including ulcerative colitis and Crohn's disease, typically involves a stepwise approach starting with 5-aminosalicylic acid (5-ASA) compounds like mesalazine, followed by corticosteroids for acute flares, and escalating to immunomodulators and biologic therapies (e.g., anti-TNF agents) for moderate to severe disease.[1][2][3][4]

Demethyleneberberine Chloride (DMB) - Preclinical Evidence: In animal models of colitis, DMB has demonstrated significant anti-inflammatory effects. Studies show that DMB can alleviate weight loss, reduce the activity of myeloperoxidase (a marker of inflammation), and decrease the production of pro-inflammatory cytokines such as IL-6 and TNF- α .^[5] The mechanism of action appears to involve the inhibition of the NF- κ B signaling pathway and the regulation of T-helper cell balance.^[5]

Comparative Insights: While direct comparisons are unavailable, preclinical studies on the parent compound, Berberine, have shown that its addition to mesalazine (a 5-ASA drug) more potently ameliorated colitis in mice than mesalazine alone. A meta-analysis of clinical trials on Berberine in ulcerative colitis found that Berberine combined with mesalazine significantly improved the clinical efficacy rate and reduced inflammatory markers compared to mesalazine alone.^{[6][7]} This suggests that DMB, as a metabolite, may hold similar synergistic potential.

Quantitative Data Summary: DMB in IBD Models vs. Standard-of-Care

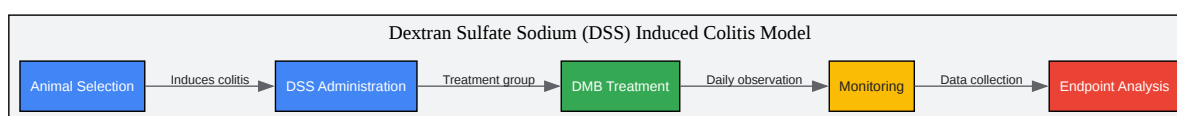
Parameter	Demethyleneberberine Chloride (Preclinical)	Standard-of-Care (Clinical)
Efficacy Endpoint	Reduction in Disease Activity Index (DAI) in mice	Clinical remission and mucosal healing in humans
Mechanism of Action	Inhibition of NF- κ B pathway, regulation of Th cells	Anti-inflammatory, immunosuppression
Supporting Evidence	DSS-induced colitis mouse models ^[5]	Numerous randomized controlled clinical trials

Experimental Protocol: DMB in DSS-Induced Colitis

A widely used preclinical model to evaluate the efficacy of new compounds for IBD is the dextran sulfate sodium (DSS)-induced colitis model in mice.

- Induction of Colitis: Mice are administered 2-3% DSS in their drinking water for a period of 5-7 days to induce acute colitis.^[5]

- Treatment: DMB is orally administered to the mice at doses typically ranging from 150 to 300 mg/kg daily.[5]
- Evaluation: The severity of colitis is assessed by monitoring body weight, stool consistency, and the presence of blood in the stool, which are combined to calculate a Disease Activity Index (DAI). At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers like MPO, TNF- α , and IL-6.[5]



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Experimental workflow for DSS-induced colitis model.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Standard-of-Care: The cornerstone of NAFLD management is lifestyle modification, including diet and exercise, aimed at weight loss.[8][9][10] For patients with non-alcoholic steatohepatitis (NASH), the more severe form of NAFLD, pharmacotherapy with pioglitazone or vitamin E may be considered.[9][11]

Demethyleneberberine Chloride (DMB) - Preclinical Evidence: DMB is identified as an AMP-activated protein kinase (AMPK) activator, a key regulator of metabolism. Its potential in NAFLD is linked to its ability to inhibit oxidative stress and regulate lipid metabolism.

Comparative Insights: A clinical study comparing Berberine to pioglitazone in patients with NAFLD and impaired glucose metabolism found that Berberine plus lifestyle intervention was associated with a greater decrease in hepatic fat content, triglycerides, and total cholesterol compared to pioglitazone plus lifestyle intervention.[12] This suggests that DMB could offer a competitive or complementary approach to existing NAFLD treatments.

Quantitative Data Summary: DMB in NAFLD vs. Standard-of-Care

Parameter	Demethyleneberberine Chloride (Preclinical)	Standard-of-Care (Clinical)
Efficacy Endpoint	Reduction of hepatic steatosis and oxidative stress in animal models	Improvement in liver histology (steatosis, inflammation, ballooning) in humans
Mechanism of Action	AMPK activation, antioxidant	Improved insulin sensitivity (Pioglitazone), antioxidant (Vitamin E)
Supporting Evidence	In vitro and in vivo models of NAFLD	Randomized controlled clinical trials

Alcoholic Liver Disease (ALD)

Standard-of-Care: The most critical intervention for ALD is complete abstinence from alcohol. [13][14][15] For severe alcoholic hepatitis, corticosteroids or pentoxifylline may be used to reduce liver inflammation. [16][17]

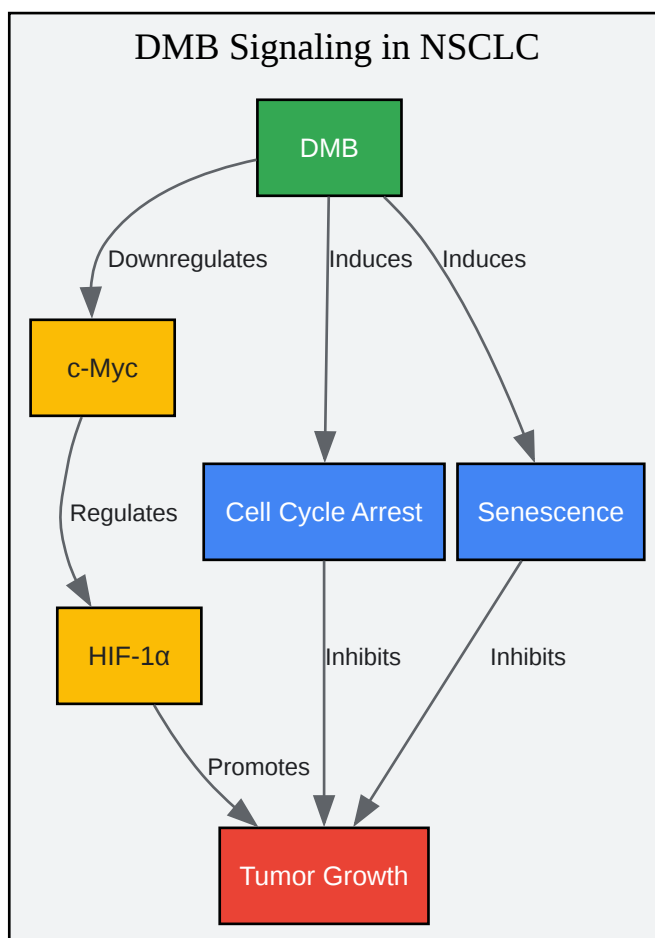
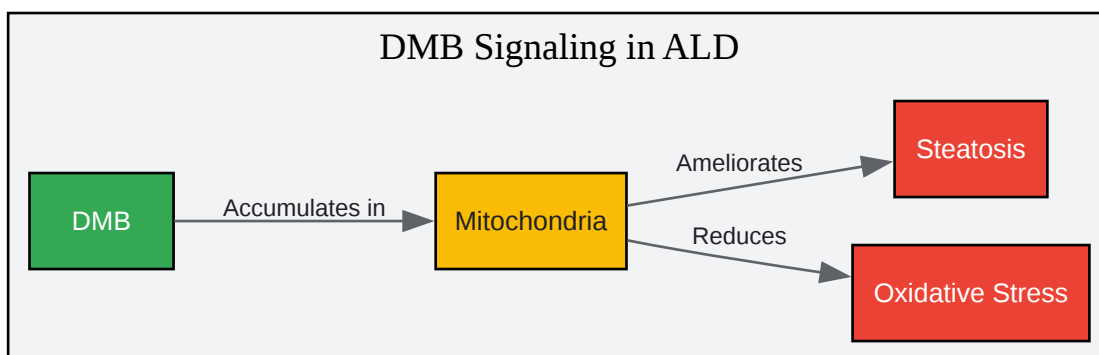
Demethyleneberberine Chloride (DMB) - Preclinical Evidence: In a mouse model of ALD, DMB was shown to be a natural mitochondria-targeted antioxidant that inhibits mitochondrial dysfunction, oxidative stress, and steatosis. DMB administration ameliorated lipid peroxidation and macrosteatosis in the liver of ethanol-fed mice. [18]

Quantitative Data Summary: DMB in ALD Models vs. Standard-of-Care

Parameter	Demethyleneberberine Chloride (Preclinical)	Standard-of-Care (Clinical)
Efficacy Endpoint	Reduction of oxidative stress and steatosis in mice	Reduced liver inflammation and improved short-term survival in severe alcoholic hepatitis
Mechanism of Action	Mitochondria-targeted antioxidant	Anti-inflammatory
Supporting Evidence	Acutely and chronically ethanol-fed mouse models[18]	Clinical trials in patients with severe alcoholic hepatitis

Experimental Protocol: DMB in an Alcoholic Liver Disease Mouse Model

- Induction of ALD: Mice are fed a liquid diet containing ethanol for several weeks to induce chronic liver injury. An acute-on-chronic injury model may also be used, involving a binge of ethanol after a period of chronic feeding.
- Treatment: DMB is administered to the mice, typically via oral gavage.
- Evaluation: Liver injury is assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Liver tissue is examined for steatosis, inflammation, and fibrosis. Markers of oxidative stress and mitochondrial function are also analyzed.[18]



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